An In-depth Technical Guide to 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid and Its Isomers
An In-depth Technical Guide to 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid and Its Isomers
This technical guide provides a comprehensive overview of the physicochemical properties, molecular characteristics, and potential applications of fluorinated benzoic acid derivatives, with a specific focus on isomers of fluoro-(formyl-nitrophenyl)benzoic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis.
It is important to note that while the topic specifies "2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid," publicly available scientific data predominantly refers to its isomer, 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid . This guide will primarily focus on the well-documented isomer while providing context on related structures.
Core Molecular Attributes
The foundational characteristics of a compound are pivotal for its application in research and development. Herein, we detail the key molecular attributes of 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid.
Molecular Weight and Formula
The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈FNO₅ | [][2] |
| Molecular Weight | 289.22 g/mol | [][2] |
Chemical Structure and Identifiers
The unique arrangement of atoms and functional groups dictates the chemical behavior and reactivity of a molecule.
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IUPAC Name: 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid
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CAS Number: 1403483-89-5[][2]
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Canonical SMILES: C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)[O-])C=O[]
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InChI Key: InChI=1S/C14H8FNO5/c15-12-5-8(3-4-11(12)14(18)19)9-1-2-10(7-17)13(6-9)16(20)21/h1-7H,(H,18,19)[]
Physicochemical and Safety Considerations
Understanding the physicochemical properties and safety profile of a compound is essential for its handling, storage, and use in experimental settings.
Predicted Properties
While experimental data for 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid is not widely available, computational models provide valuable insights into its characteristics. For the related compound, 2-Fluoro-5-formylbenzoic acid, the following properties are computed:
| Property (2-Fluoro-5-formylbenzoic acid) | Value | Source |
| Molecular Weight | 168.12 g/mol | [3] |
| Molecular Formula | C₈H₅FO₃ | [3] |
| CAS Number | 550363-85-4 | [3] |
Safety and Handling
For related fluorinated and nitrated benzoic acid derivatives, specific hazards have been identified. For instance, 2-Fluoro-5-formylbenzoic acid is associated with the following GHS hazard statements:
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H302: Harmful if swallowed[4]
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H312: Harmful in contact with skin[4]
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H315: Causes skin irritation[4]
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H319: Causes serious eye irritation[4]
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H332: Harmful if inhaled[4]
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H335: May cause respiratory irritation[4]
Given these potential hazards, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling these types of compounds. Work should be conducted in a well-ventilated fume hood.
Synthesis and Reactivity
The synthesis of complex substituted benzoic acids often involves multi-step processes. The functional groups present in 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid—a carboxylic acid, an aldehyde, a nitro group, and a fluorine atom—offer multiple avenues for chemical modification.
General Synthetic Strategies
The synthesis of related nitro- and fluoro-substituted benzoic acids can involve nitration of a fluorobenzoic acid precursor or the oxidation and formylation of a suitable fluoronitrotoluene derivative. For example, the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid has been achieved by the nitration of 2-chloro-4-fluorobenzoic acid[5][6].
Logical Workflow for Synthesis
The following diagram illustrates a conceptual synthetic pathway for a substituted benzoic acid, highlighting the key transformations.
Caption: A generalized workflow for the synthesis of complex substituted benzoic acids.
Applications in Research and Development
Substituted benzoic acids are crucial building blocks in medicinal chemistry and materials science. The presence of multiple functional groups allows for their use in the synthesis of a wide range of more complex molecules.
Role as a Chemical Intermediate
Compounds like 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid serve as versatile intermediates. The carboxylic acid can be converted to esters or amides, the aldehyde can undergo condensation reactions, and the nitro group can be reduced to an amine, which can then be further functionalized.
Potential in Drug Discovery
Fluorine-containing molecules are of significant interest in drug discovery due to the unique properties that fluorine imparts, such as increased metabolic stability and binding affinity. Nitroaromatic compounds are also key components in various pharmaceuticals. The combination of these features in a single molecule makes it a valuable scaffold for the development of new therapeutic agents. For instance, related compounds like 2-fluoro-5-nitrobenzoic acid are used in the synthesis of fluorescent probes and heterocyclic compounds with potential biological activity[7].
Conclusion
While direct experimental data for 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid is scarce, a comprehensive understanding of its isomer, 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid, and related compounds provides a solid foundation for its potential use in scientific research. The molecular weight of 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid is 289.22 g/mol , and its molecular formula is C₁₄H₈FNO₅[][2]. The unique combination of functional groups in this class of molecules makes them highly valuable as intermediates in organic synthesis and drug discovery. Researchers working with these compounds should adhere to strict safety protocols due to the potential hazards associated with nitro- and fluoro-substituted aromatic compounds.
References
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2-Fluoro-5-formylbenzoic acid. PubChem, National Institutes of Health. [Link]
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2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid. CRO Splendid Lab Pvt. Ltd. [Link]
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2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem, National Institutes of Health. [Link]
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2-Fluoro-5-formylbenzoic acid. Georganics. [Link]
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
Sources
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-5-formylbenzoic acid - High purity | EN [georganics.sk]
- 5. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
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